molecular formula C21H21ClN2O5S B3702755 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate

Cat. No.: B3702755
M. Wt: 448.9 g/mol
InChI Key: QKFWIEVBPYVHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including an ethoxy group, a piperidinylcarbonothioyl group, and a nitrobenzoate moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate typically involves multi-step organic reactionsThe final step involves the esterification of the phenyl ring with 2-chloro-4-nitrobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrobenzoate moiety, in particular, distinguishes it from other similar compounds .

Properties

IUPAC Name

[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5S/c1-2-28-19-12-14(20(30)23-10-4-3-5-11-23)6-9-18(19)29-21(25)16-8-7-15(24(26)27)13-17(16)22/h6-9,12-13H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFWIEVBPYVHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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